
Sphingosine Kinase Inhibitor
Descripción general
Descripción
Sphingosine kinase inhibitors are a class of compounds that inhibit the activity of sphingosine kinases, which are enzymes responsible for the phosphorylation of sphingosine to sphingosine-1-phosphate. Sphingosine-1-phosphate is a bioactive lipid mediator involved in various cellular processes, including cell growth, survival, and migration. Sphingosine kinase inhibitors have gained significant attention due to their potential therapeutic applications in treating cancer, inflammatory diseases, and other pathological conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sphingosine kinase inhibitors often involves the design and modification of specific chemical structures to enhance their inhibitory activity and selectivity. For example, a series of pyrazolylbenzimidazoles has been synthesized and evaluated as sphingosine kinase-1 inhibitors.
Industrial Production Methods: Industrial production of sphingosine kinase inhibitors may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and formulation to produce the final pharmaceutical product .
Análisis De Reacciones Químicas
Types of Reactions: Sphingosine kinase inhibitors can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the chemical structure of the inhibitors to enhance their potency and selectivity .
Common Reagents and Conditions: Common reagents used in the synthesis of sphingosine kinase inhibitors include organic solvents, catalysts, and specific reactants such as pyrazole derivatives and benzimidazole precursors. Reaction conditions may involve controlled temperature, pressure, and pH to achieve the desired chemical transformations .
Major Products Formed: The major products formed from these reactions are typically the desired sphingosine kinase inhibitors with specific structural features that confer their inhibitory activity. These products are then purified and characterized to confirm their chemical identity and potency .
Aplicaciones Científicas De Investigación
Sphingosine kinase inhibitors have a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, these inhibitors have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For example, the sphingosine kinase inhibitor SKI-II has been studied for its ability to overcome hypoxia-induced chemotherapy resistance in glioblastoma cells .
In addition to cancer research, sphingosine kinase inhibitors are also being investigated for their potential in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. These inhibitors can modulate the immune response and reduce inflammation by targeting the sphingosine kinase pathway .
Mecanismo De Acción
The mechanism of action of sphingosine kinase inhibitors involves the inhibition of sphingosine kinases, which are enzymes that catalyze the conversion of sphingosine to sphingosine-1-phosphate. By inhibiting this enzymatic activity, sphingosine kinase inhibitors reduce the levels of sphingosine-1-phosphate, thereby affecting various cellular processes such as cell growth, survival, and migration .
Sphingosine kinase inhibitors can target specific molecular pathways and receptors involved in the sphingosine-1-phosphate signaling cascade. For example, the inhibition of sphingosine kinase 1 can lead to the downregulation of pro-inflammatory cytokines and the modulation of immune cell function .
Comparación Con Compuestos Similares
Sphingosine kinase inhibitors can be compared with other similar compounds that target the sphingolipid metabolic pathway. Some of the similar compounds include ceramide analogs, sphingosine-1-phosphate receptor antagonists, and other lipid kinase inhibitors .
Compared to these similar compounds, sphingosine kinase inhibitors are unique in their ability to specifically target the sphingosine kinase enzymes, thereby directly affecting the production of sphingosine-1-phosphate. This specificity allows for more targeted therapeutic interventions with potentially fewer side effects .
Conclusion
Sphingosine kinase inhibitors represent a promising class of compounds with significant potential in various scientific research and therapeutic applications. Their ability to modulate key cellular processes through the inhibition of sphingosine kinases makes them valuable tools in the study and treatment of cancer, inflammatory diseases, and other pathological conditions.
Actividad Biológica
Sphingosine kinase inhibitors (SKIs) are emerging as significant agents in the treatment of various cancers and inflammatory diseases. These compounds primarily target sphingosine kinases (SphK1 and SphK2), enzymes that play a crucial role in sphingolipid metabolism, influencing cell survival, proliferation, and apoptosis. This article explores the biological activity of SKIs, focusing on their mechanisms, therapeutic potential, and relevant case studies.
Sphingosine kinases catalyze the phosphorylation of sphingosine to produce sphingosine-1-phosphate (S1P), a bioactive lipid that regulates numerous cellular processes. The dysregulation of SphK activity is associated with various pathologies, including cancer, inflammation, and autoimmune diseases. Inhibition of SphKs leads to reduced levels of S1P, thereby promoting pro-apoptotic signals and inhibiting tumor growth.
Key Mechanisms:
- Induction of Apoptosis: SKIs increase ceramide levels, which are associated with pro-apoptotic pathways. For instance, SKI-II has been shown to induce lysosomal stress leading to cell death in glioblastoma cells .
- Inhibition of Cell Proliferation: SKIs have demonstrated efficacy in reducing tumor cell proliferation across various cancer types by lowering S1P levels .
- Modulation of Inflammatory Responses: SKIs can alter immune cell functions by affecting S1P signaling pathways, which are critical in inflammation and immune responses .
Research Findings
Numerous studies have elucidated the biological activities and therapeutic potentials of SKIs:
- In vitro Studies: A study demonstrated that PF-543, a selective SphK1 inhibitor, significantly reduced mitochondrial DNA damage and ROS production in pulmonary epithelial cells, showcasing its potential in treating pulmonary fibrosis .
- In vivo Studies: Research indicated that orally bioavailable SKIs effectively inhibited tumor growth in animal models. For example, ABC294640 was shown to reduce tumor size in xenograft models of breast cancer .
Data Table: Summary of Key Sphingosine Kinase Inhibitors
Compound | Target | IC50 (µM) | Mechanism of Action | Therapeutic Application |
---|---|---|---|---|
PF-543 | SphK1 | 0.5 | Induces apoptosis through ceramide accumulation | Cancer treatment (breast cancer) |
ABC294640 | SphK2 | 2.0 | Reduces S1P levels; inhibits cell proliferation | Cancer treatment (various cancers) |
SKI-II | Both SphK1 & SphK2 | 0.5 | Induces lysosomal stress leading to cell death | Glioblastoma treatment |
FTY720 | Both SphK1 & SphK2 | 0.27 | Modulates immune response; reduces lymphocyte egress | Multiple sclerosis |
BML-258 | SphK1 | 0.5 | Selectively inhibits SphK1; reduces tumor growth | Cancer treatment (various cancers) |
Case Studies
-
Glioblastoma Treatment with SKI-II:
A study highlighted that SKI-II effectively induced apoptosis in glioblastoma cells by causing lysosomal dysfunction. The mechanism involved increased ceramide levels which triggered cellular stress responses leading to cancer cell death . -
Breast Cancer Resistance:
In breast cancer models, PF-543 was shown to overcome resistance to immune checkpoint inhibitors by modulating the tumor microenvironment and reducing immunosuppressive factors . -
Chikungunya Virus Suppression:
Recent findings suggest that specific SKIs can suppress Chikungunya virus replication by inhibiting the activity of sphingosine kinases during viral infection, indicating a broader therapeutic potential beyond oncology .
Propiedades
IUPAC Name |
4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS.ClH/c16-11-3-1-10(2-4-11)14-9-20-15(18-14)17-12-5-7-13(19)8-6-12;/h1-9,19H,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRVLAOYDGQLFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587913 | |
Record name | 4-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177741-83-1 | |
Record name | 4-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.